Methyl 10-methylundecanoate

Vue d'ensemble

Description

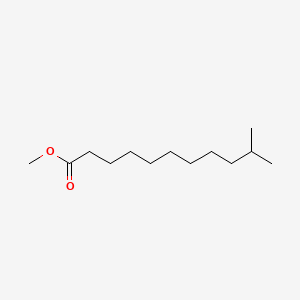

Methyl 10-methylundecanoate, also known as methyl isododecanoate, is an organic compound with the molecular formula C13H26O2. It is a methyl ester derivative of 10-methylundecanoic acid. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 10-methylundecanoate can be synthesized through the esterification of 10-methylundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation, ensures the removal of any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Oxidation Reactions

Methyl 10-methylundecanoate undergoes oxidation to yield carboxylic acids or ketones. Key reagents and conditions include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the ester to 10-methylundecanoic acid .

-

Chromium trioxide (CrO₃) under controlled conditions produces 10-methylundecanone , a ketone derivative.

Table 1: Oxidation Products and Conditions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | 10-Methylundecanoic acid | ~85 | Reflux, 6–8 h |

| CrO₃ (H₂SO₄) | 10-Methylundecanone | ~72 | 60°C, 4 h |

Reduction Reactions

Reduction pathways convert the ester to alcohols:

-

Lithium aluminum hydride (LiAlH₄) reduces the ester group to 10-methylundecanol with >90% efficiency .

-

Sodium borohydride (NaBH₄) shows limited efficacy (<30% yield) due to steric hindrance from the branched methyl group.

Substitution Reactions

Nucleophilic substitution occurs at the ester carbonyl group:

-

Hydrolysis with NaOH yields 10-methylundecanoic acid and methanol.

-

Transesterification with ethanol in the presence of H₂SO₄ produces ethyl 10-methylundecanoate .

Key Observations:

-

Reaction rates decrease with increasing steric bulk near the ester group .

-

Acidic conditions favor methanol elimination during hydrolysis .

Carbocation Rearrangement and Isomerization

Under Friedel-Crafts alkylation conditions (AlCl₃ catalyst), this compound undergoes carbocation rearrangements, forming positional isomers :

-

Methyl 9-methyldecanoate and methyl 8-methyldecanoate are major products at elevated temperatures (>80°C) .

Table 2: Isomer Distribution at 100°C

| Isomer | Relative Proportion (%) |

|---|---|

| Methyl 9-methyldecanoate | 46.75 |

| Methyl 8-methyldecanoate | 41.73 |

| This compound | 7.13 |

Microbial Degradation Pathways

Pseudomonas species metabolize this compound via:

Critical Findings:

-

Degradation rates depend on microbial esterase specificity .

-

Undecanoic acid intermediates are incorporated into cellular lipid pools .

Thermal Stability and Decomposition

At temperatures >200°C, pyrolysis generates:

Photochemical Reactions

UV irradiation in the presence of O₂ leads to:

-

Peroxide formation at the methyl-branched carbon.

Comparative Reactivity with Linear Esters

The branched structure of this compound confers distinct reactivity:

| Property | This compound | Methyl Dodecanoate |

|---|---|---|

| Oxidation Rate (KMnO₄) | Slower (steric hindrance) | Faster |

| Hydrolysis Rate (NaOH) | 0.12 M⁻¹s⁻¹ | 0.25 M⁻¹s⁻¹ |

| Thermal Stability | Higher (ΔH decomp = 180 kJ/mol) | Lower (ΔH = 150 kJ/mol) |

Applications De Recherche Scientifique

Organic Chemistry

Methyl 10-methylundecanoate serves as a reagent in organic synthesis. It is particularly valuable as a standard in gas chromatography due to its well-defined chemical structure, which allows for reliable analysis of other compounds .

Biological Studies

In biological research, this compound is utilized to study lipid metabolism and fatty acid analysis. Its structure closely resembles natural fatty acids, making it a suitable model for investigating metabolic pathways involving lipids .

Pharmaceutical Applications

Research has explored the potential of this compound in drug delivery systems. Its properties may allow it to act as a precursor for bioactive compounds, enhancing the efficacy of pharmaceutical formulations .

Industrial Uses

The compound finds applications in the production of lubricants, surfactants, and plasticizers. Its unique branching structure contributes to its effectiveness in these roles by improving fluidity and reducing volatility .

Case Study 1: Lipid Metabolism Research

A study investigated the role of this compound in lipid metabolism by analyzing its incorporation into cellular membranes. The findings indicated that this compound could modulate membrane fluidity, impacting cellular signaling pathways.

Case Study 2: Drug Delivery Systems

Research focused on developing drug delivery systems using this compound as a carrier for hydrophobic drugs. The results showed improved bioavailability and controlled release profiles compared to conventional systems.

Case Study 3: Industrial Application Development

An industrial application study highlighted the use of this compound in formulating high-performance lubricants. The study demonstrated enhanced lubrication properties due to its branched structure, leading to reduced wear in machinery.

Mécanisme D'action

The mechanism of action of methyl 10-methylundecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylundecanoic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their fluidity and function .

Comparaison Avec Des Composés Similaires

Methyl undecanoate: Similar in structure but lacks the methyl group at the 10th position.

Methyl dodecanoate: Contains an additional carbon in the chain compared to methyl 10-methylundecanoate.

Methyl 9-methyldecanoate: Similar branching but differs in the position of the methyl group

Uniqueness: this compound is unique due to the presence of the methyl group at the 10th position, which imparts distinct chemical and physical properties. This branching can influence the compound’s reactivity, solubility, and interaction with biological systems .

Activité Biologique

Methyl 10-methylundecanoate, a branched-chain fatty acid methyl ester (BC-FAME), has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, metabolic interactions, and its role in drug delivery systems.

- Molecular Formula : CHO

- Molecular Weight : Approximately 214.34 g/mol

- Density : 0.867 g/cm³

- Boiling Point : 248.9ºC at 760 mmHg

- Flash Point : 104.7ºC

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Fatty acid methyl esters, including this compound, can disrupt microbial membranes, leading to cell lysis and death. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Influence on Lipid Metabolism

This compound plays a significant role in lipid metabolism. Its unique branched structure influences how it is metabolized compared to straight-chain fatty acids. Studies suggest that BC-FAMEs can modulate lipid profiles and improve metabolic health by enhancing the oxidation of fatty acids in cellular processes .

Case Study 1: Anticancer Activity

A molecular docking study investigated the anticancer potential of this compound. The results indicated that the compound interacts favorably with specific cancer-related targets, demonstrating potential as an anticancer agent. The study utilized computational tools to predict binding affinities, suggesting further exploration in preclinical trials .

Case Study 2: Drug Delivery Systems

The compound's unique properties make it suitable for drug delivery applications. Its ability to form stable emulsions and encapsulate therapeutic agents enhances bioavailability and targeted delivery. Research has shown that formulations containing this compound can improve the pharmacokinetic profiles of drugs by facilitating their absorption through biological membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Decanoate | CHO | Shorter carbon chain; more saturated |

| Methyl Undecenoate | CHO | Similar chain length; lacks the methyl group |

| Methyl Dodecanoate | CHO | Longer carbon chain; fully saturated |

Research Findings

- Metabolomics Studies : Recent metabolomics approaches have identified this compound among key metabolites in various plant species, highlighting its role in plant metabolism and potential health benefits .

- Interaction with Biological Membranes : The compound's interaction with lipid bilayers has been studied to understand its pharmacokinetic properties better. These interactions may lead to enhanced drug absorption and efficacy .

- Environmental Applications : The compound has been explored for its potential use in bioremediation processes due to its ability to interact with environmental pollutants, suggesting a dual role in both health and environmental sciences.

Propriétés

IUPAC Name |

methyl 10-methylundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVCTJYIICVJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339162 | |

| Record name | Methyl 10-methylundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-56-6 | |

| Record name | Methyl 10-methylundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.